4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol
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Overview
Description
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acids, hydroxyl groups, and a piperazine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol can be achieved through multi-step organic synthesis. The process typically involves the following steps:
Formation of the naphthalene core: This step involves the synthesis of the naphthalene derivatives through Friedel-Crafts acylation or alkylation reactions.
Introduction of functional groups: Hydroxyl and carboxyl groups are introduced through oxidation and carboxylation reactions.
Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the naphthalene and piperazine derivatives using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carboxylic acids may yield primary alcohols.
Scientific Research Applications
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups.
Piperazine derivatives: Compounds with piperazine rings and varying substituents.
Uniqueness
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazin-1-yl]propan-1-ol is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
41931-72-0 |
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Molecular Formula |
C45H44N2O7S2 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C23H16O6.C22H28N2OS2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-3,5-8,16,20,25H,4,9-15H2,1H3 |
InChI Key |
NEJNMKILECTRLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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